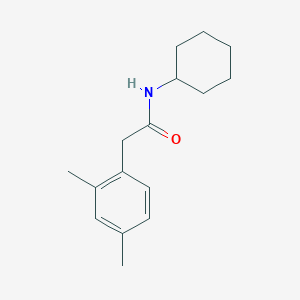![molecular formula C16H14N2S2 B5379563 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine, also known as MPTP, is a compound that has been widely studied in the scientific community. MPTP is a thiazole-based compound that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to increase the production of antioxidants, which can protect cells from oxidative damage. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is readily available and relatively inexpensive. However, one limitation of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for research on 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. One area of research could be the development of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine derivatives with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. Finally, studies could be conducted to investigate the potential use of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in the treatment of other diseases, such as neurodegenerative diseases like Parkinson's disease.
合成方法
The synthesis of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine involves the reaction of 2-chloro-5-methylpyridine with 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of sodium methoxide. The reaction yields 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine as the final product.
科学研究应用
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(3-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-5-4-6-13(9-12)16-18-14(11-20-16)10-19-15-7-2-3-8-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHRUHTISNMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379522.png)
![4-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5379529.png)
![4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide hydrochloride](/img/structure/B5379547.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)